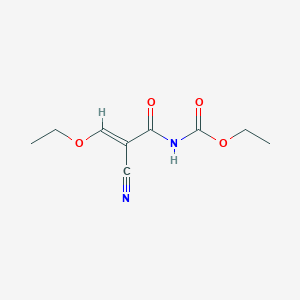
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Vue d'ensemble
Description
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with the molecular formula C9H12N2O4 . It is used for research and development purposes .
Synthesis Analysis
The compound is synthesized highly stereoselectively by the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride . The reaction is carried out under reflux for 2 hours .Molecular Structure Analysis
The molecular weight of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is 212.2 . It is a push-pull olefin . The negative entropy of activation for its isomerization indicates that the transition state has much more charge separation than the ground state .Chemical Reactions Analysis
Forty percent of the compound was isomerized to Z-2 after two hours of irradiation at 254 nm . All the Z-2 was isomerized back to E-2 spontaneously and irreversibly .Applications De Recherche Scientifique
Irreversible Thermal Isomerization
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, also known as a push-pull olefin, undergoes irreversible thermal isomerization . This compound is prepared highly stereoselectively by the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride . The isomerization of E-2 to Z-2 is driven only by ultraviolet light, while the backward isomerization can be driven by heat .
Molecular Switch
The Z-E isomerization of this compound by light or chiral light may function like a molecular switch . This has applications in optical data storage systems, image processors, laser-addressable devices, erasable optical recording support, and so on .
Antitumor Agent Derivative
5-Fluorouracil is an effective antitumor agent, and researchers are trying to prepare its derivatives by multi-component reaction (MCR) . Ethyl (2-cyanoacetyl)carbamate, an intermediate to the uracil derivatives, was treated with ethyl orthoformate in the presence of acetic anhydride in the laboratory, and only E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, E-2, was found .
4. Degradation of Ethyl Carbamate in Fermented Foods Ethyl carbamate (EC), a 2A carcinogen produced during the fermentation of foods and beverages, primarily occurs in distilled spirits . Two Candida ethanolica strains (J1 and J116), isolated from fermented grains, can reduce EC concentrations directly . These two yeasts were grown using EC as the sole carbon source, and they grew well on different carbon sources .
5. Treatment and Commercialization of Chinese Baijiu After immobilization with chitosan, the two strains degraded EC in Chinese Baijiu by 42.27% and 27.91% in 24 h . Thus, the yeasts J1 and J116 may be potentially used for the treatment and commercialization of Chinese Baijiu .
Cytochrome P-450 Transformation
Cytochrome P-450 may transform a very small portion of EC into ethyl N-hydroxy carbamate (about 0.1%), a-hydroxy ethyl carbamate (about 0.5%), and vinyl carbamate (about 0.5%) . N-hydroxy carbamate is a cancer-causing substance that can cause DNA to be oxidized and depurinated by producing nitric oxide and oxygen .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mécanisme D'action
Target of Action
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, also known as ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, is a push-pull olefin
Mode of Action
The compound undergoes a highly stereoselective reaction with ethyl orthoformate in the presence of acetic anhydride, resulting in the formation of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) . This compound can be isomerized to Z-2 after two hours of irradiation at 254 nm . The backward isomerization from Z-2 to E-2 can be driven by heat and occurs spontaneously and irreversibly .
Biochemical Pathways
The compound’s ability to undergo isomerization suggests it could potentially influence pathways involving molecular switches .
Result of Action
The primary result of the compound’s action is the isomerization from E-2 to Z-2 under ultraviolet light, and the spontaneous and irreversible isomerization from Z-2 back to E-2 under heat . This behavior suggests that the compound could potentially function as a molecular switch .
Action Environment
The isomerization of the compound is influenced by environmental factors such as light and heat . Specifically, ultraviolet light drives the isomerization from E-2 to Z-2, while heat drives the backward isomerization from Z-2 to E-2 .
Propriétés
IUPAC Name |
ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184148 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | |
CAS RN |
869116-51-8, 1187-34-4 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1187-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?
A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2). This high stereoselectivity is attributed to two main factors []:
Q2: What is unique about the isomerization behavior of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?
A2: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

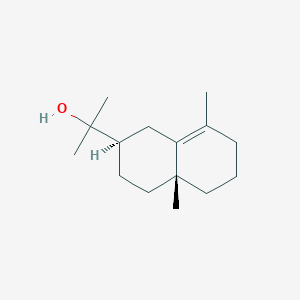
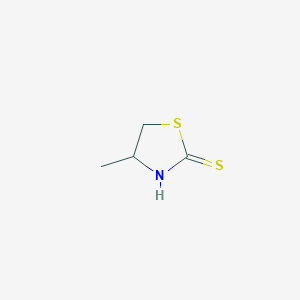
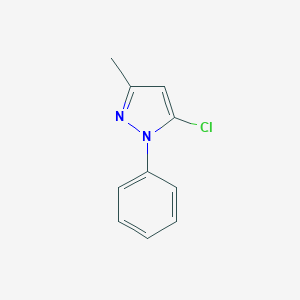
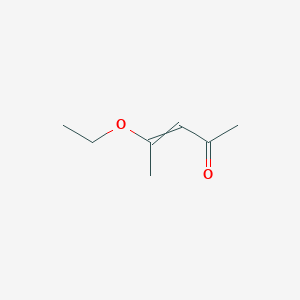
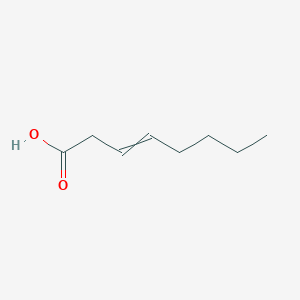
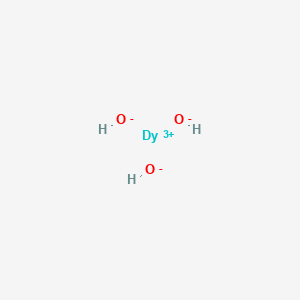
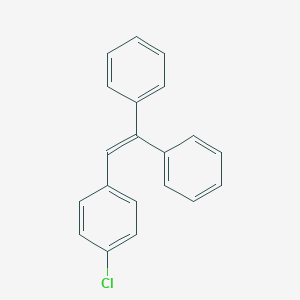
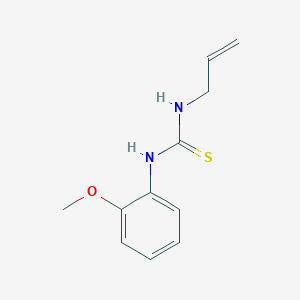
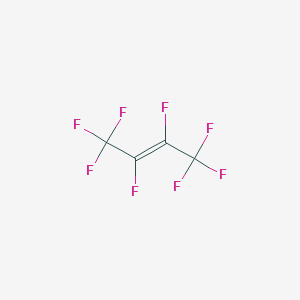

![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
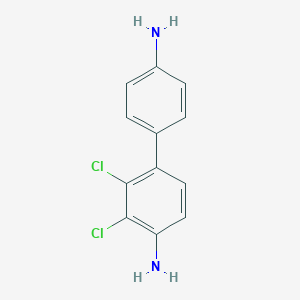

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)